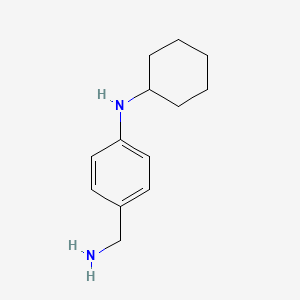

4-(Aminomethyl)-N-cyclohexylaniline

Description

Contextualization within Aminocyclohexyl Aniline (B41778) Chemistry Research

Aminocyclohexyl aniline derivatives are a class of organic compounds that have garnered attention in synthetic and medicinal chemistry. The general structure, featuring a substituted aniline ring linked to a cyclohexyl amine, provides a versatile scaffold for the development of new molecules with potential applications in materials science and pharmaceuticals. Research in this area often focuses on the synthesis of novel derivatives and the investigation of their structure-activity relationships.

The synthesis of related compounds, such as N-substituted anilines and aminomethylcyclohexane derivatives, often involves multi-step reaction sequences. For instance, the synthesis of N-substituted anilines can be achieved through methods like imine condensation followed by isoaromatization. The preparation of aminomethylcyclohexane derivatives might involve the reduction of corresponding nitriles or amides. These general synthetic strategies provide a foundation for the potential synthesis of 4-(Aminomethyl)-N-cyclohexylaniline.

Rationale for Comprehensive Academic Investigation of this compound

The academic investigation of this compound is driven by the potential for this compound to exhibit interesting chemical and biological properties. The presence of a primary aminomethyl group, a secondary amine linkage, a cyclohexyl ring, and an aromatic aniline moiety all contribute to its potential reactivity and interaction with biological targets.

The rationale for its study includes:

Novelty and Unexplored Potential: As a compound with limited specific documentation in scientific literature, there is inherent academic interest in characterizing its physical and chemical properties.

Scaffold for Further Synthesis: The functional groups present in this compound make it a potentially valuable building block for the synthesis of more complex molecules. The primary amine, for example, can be readily modified to introduce a wide range of substituents.

Potential Biological Activity: The aminocyclohexyl aniline scaffold is found in molecules with reported biological activities. Investigating this specific derivative could lead to the discovery of new therapeutic agents.

Scope and Research Objectives for this compound Studies

A comprehensive research program for this compound would encompass several key objectives:

Development of an Efficient Synthetic Route: A primary goal would be to establish a reliable and high-yielding synthesis of the compound. This would likely involve exploring various synthetic pathways and optimizing reaction conditions.

Thorough Physicochemical Characterization: Detailed analysis of the compound's properties would be essential. This includes determining its melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.

Exploration of its Chemical Reactivity: Investigating the reactivity of its functional groups would provide insights into its potential as a synthetic intermediate.

Preliminary Biological Screening: Initial in vitro assays could be conducted to assess its potential biological activity in areas such as antimicrobial or anticancer research, based on the known properties of related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, we can infer some of its properties based on its structural components and data for related compounds.

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound (Predicted/General) | 4-Cyclohexylaniline ontosight.ai | N-Cyclohexylaniline chembk.com |

| Molecular Formula | C13H20N2 | C12H17N | C12H17N |

| Molecular Weight | 204.31 g/mol | 175.27 g/mol | 175.27 g/mol |

| Appearance | Likely an oil or low-melting solid | Off-white to yellow solid chemicalbook.com | Liquid chembk.com |

| Melting Point | Not available | 53 °C chemicalbook.com | 14-15 °C chembk.com |

| Boiling Point | Not available | 166 °C chemicalbook.com | 191-192 °C (73 mmHg) chembk.com |

| Solubility | Likely soluble in organic solvents, sparingly soluble in water | Insoluble in water chemicalbook.com | Not miscible or difficult to mix in water chembk.com |

Detailed Research Findings

Specific, detailed research findings for this compound are not present in the public domain. Research on related aminocyclohexyl aniline derivatives has focused on their synthesis and potential applications. For example, studies on N-substituted anilines have explored catalyst-free synthesis methods, highlighting the ongoing effort to develop more efficient and environmentally friendly chemical processes. beilstein-journals.org

The broader class of aniline derivatives is a cornerstone of industrial chemistry, with applications ranging from the production of polymers to pharmaceuticals. researchgate.net Research into the synthesis of meta-substituted anilines, for instance, has led to the development of anti-psychotic drugs. nih.gov This underscores the potential of novel aniline derivatives like this compound to contribute to various scientific fields.

Structure

3D Structure

Properties

CAS No. |

648420-76-2 |

|---|---|

Molecular Formula |

C13H20N2 |

Molecular Weight |

204.31 g/mol |

IUPAC Name |

4-(aminomethyl)-N-cyclohexylaniline |

InChI |

InChI=1S/C13H20N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5,10,14H2 |

InChI Key |

XJVJMRFJFKLSMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Catalytic Pathways Involving 4 Aminomethyl N Cyclohexylaniline Analogues

Mechanistic Investigations of C-N Bond Formation with Cyclohexyl Anilines

The formation of the C-N bond between an aryl group and a cyclohexylamine (B46788) moiety is a cornerstone of synthesizing N-cyclohexylaniline analogues. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the most prominent methods for this transformation. The mechanism is generally understood to proceed through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

The catalytic cycle, as illustrated in the context of Buchwald-Hartwig amination, typically involves:

Oxidative Addition : The active Pd(0) complex reacts with the aryl halide (Ar-X), cleaving the C-X bond and forming a Pd(II) intermediate. wikipedia.org

Amine Coordination & Deprotonation : The amine (in this case, a cyclohexylamine derivative) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium amido complex. wikipedia.org

Reductive Elimination : The C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the Pd(0) catalyst. wikipedia.org

The structure of the phosphine (B1218219) ligand, particularly its steric bulk and electronic properties, is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos and RuPhos, have been shown to favor the formation of monoligated palladium species. This is advantageous as it increases the rate of oxidative addition and subsequent reductive elimination. wikipedia.org

Density Functional Theory (DFT) calculations have provided significant insights into how different ligands modulate the energy barriers of these steps. For instance, a comparative study between the ligands BrettPhos and RuPhos revealed that they lead to different rate-limiting steps for the same reaction.

| Ligand | Rate-Limiting Step | Key Factor |

| Pd-BrettPhos | Oxidative Addition | Steric hindrance and electronic structure |

| Pd-RuPhos | Reductive Elimination | Steric hindrance and electronic structure |

This table illustrates how the choice of ligand can alter the rate-limiting step in Buchwald-Hartwig amination. nih.govacs.org

With the Pd-BrettPhos system, oxidative addition has a higher activation energy barrier, making it the RDS. Conversely, for the Pd-RuPhos system, reductive elimination is the slower step and thus rate-limiting. nih.govacs.org This highlights the profound impact of the ligand's architecture on the reaction mechanism. Furthermore, ligands like KPhos, based on a bipyrazole backbone, have been developed to enhance catalyst stability and suppress side reactions, such as hydroxylation, when using aqueous ammonia (B1221849) and hydroxide bases. organic-chemistry.orgnih.gov In such systems, mechanistic studies have shown that reductive elimination of the arylamine is the turnover-limiting step. organic-chemistry.orgnih.gov

While transition-metal catalysis is a dominant strategy, C-N bond formation can also proceed through pathways involving electron transfer and radical intermediates. Photoredox catalysis, for example, can generate reactive radical species under mild conditions. In a typical photoredox cycle for amine functionalization, a photocatalyst in its excited state acts as an electron acceptor, oxidizing the amine via a single electron transfer (SET) event. uwindsor.ca This generates an amine radical cation.

The subsequent steps can vary, but a common pathway involves α-deprotonation of the amine radical cation to form a reactive α-aminoalkyl radical. This radical can then engage with a suitable acceptor to form the desired product. However, a significant challenge in these systems, particularly with secondary anilines, is the phenomenon of back electron transfer (BET). BET occurs when the amine radical cation is reduced back to the starting amine before the desired follow-up reaction can take place, suppressing the formation of the product. uwindsor.ca Overcoming this rapid BET is a key challenge in the development of efficient EDA (electron donor-acceptor) complex-mediated reactions for secondary anilines. uwindsor.ca

Control experiments using radical scavengers like TEMPO can help determine if a reaction proceeds through a radical pathway. In some metal-free C-S bond formation reactions on anilines, the absence of inhibition by radical scavengers indicated that a single electron transfer (SET) pathway was not operative, suggesting an alternative mechanism.

Hydrogenation and Dehydrogenation Mechanisms Relevant to Cyclohexylamine Derivatives

The cyclohexyl moiety of 4-(aminomethyl)-N-cyclohexylaniline is typically formed via the hydrogenation of an aniline (B41778) precursor. Conversely, dehydrogenation can convert the cyclohexyl ring back to an aromatic system. Both processes are of significant mechanistic interest.

The catalytic hydrogenation of aniline to produce cyclohexylamine can proceed over various metal catalysts, such as nickel, rhodium, ruthenium, or palladium. libretexts.org The process generally involves the chemisorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms, leading to the saturated cyclohexane ring. Metal-free approaches have also been developed, such as the use of frustrated Lewis pairs like B(C₆F₅)₃ with H₂, which can hydrogenate the N-bound phenyl rings of amines to afford the corresponding N-cyclohexylammonium salts. organic-chemistry.org

Dehydrogenation is the reverse process and is crucial in the context of hydrogen storage technologies. For instance, the dehydrogenation of dicyclohexylamine over a nickel catalyst has been studied, showing the formation of N-phenylcyclohexylamine (NPCHA) and other products like benzene and cyclohexylamine. nih.gov The reaction is significantly influenced by temperature and the partial pressure of hydrogen. nih.gov Single-site platinum catalysts on ceria (Pt₁/CeO₂) have shown exceptional activity for the reversible dehydrogenation and rehydrogenation of cyclohexane. biosynth.com The mechanism involves a synergistic effect between the Pt atom and the support, facilitating the abstraction and addition of hydrogen without needing multiple adjacent reaction sites. biosynth.com

The turnover frequency (TOF) for cyclohexane dehydrogenation highlights the efficiency of these single-site catalysts.

| Catalyst | Temperature (°C) | Cyclohexane Feed Rate (mmol/h) | TOF (mol H₂ mol Pt⁻¹ h⁻¹) | Conversion (%) |

| Pt₁/CeO₂ | 350 | 0.86 | 32,000 | 29.8 |

| Pt₁/CeO₂ | 350 | 1.71 | 22,000 | 10.2 |

| Pt₁/CeO₂ | 300 | 0.86 | 12,000 | 11.2 |

| Pt₁/CeO₂ | 250 | 0.86 | 2,500 | 2.3 |

This table presents the catalytic performance of a single-site Pt₁/CeO₂ catalyst in cyclohexane dehydrogenation, demonstrating high turnover frequencies. Data compiled from biosynth.com.

Reaction Kinetics and Thermodynamic Studies of this compound Formations

Kinetic studies are essential for understanding reaction rates and elucidating mechanisms. For the formation of N-aryl amines via palladium-catalyzed coupling (Buchwald-Hartwig amination), extensive kinetic analyses have been performed. These studies often reveal complex dependencies on the concentrations of the aryl halide, amine, base, and catalyst.

Re-evaluation of the mechanism for palladium/BINAP-catalyzed aminations showed that the reaction rate is independent of the amine concentration. nih.gov The kinetics were found to be first-order in the bromoarene and inverse first-order in the ligand concentration. nih.gov This is consistent with a catalytic cycle where the rate-limiting step is the oxidative addition of the aryl halide to the monoligated [Pd(BINAP)] complex, which is formed by the dissociation of a second ligand from the off-cycle [Pd(BINAP)₂] species. nih.gov

However, as noted previously, the rate-determining step is highly dependent on the chosen ligand. nih.govacs.org More recent studies using a specialized ligand (KPhos) for the amination of aryl chlorides with aqueous ammonia determined the following kinetic profile:

First-order dependence on the palladium catalyst concentration.

Zeroth-order dependence on the aryl chloride concentration.

Zeroth-order dependence on excess ligand and base.

These observations support a mechanism where the turnover-limiting step is the reductive elimination of the primary arylamine from the arylpalladium(II) amido complex. nih.gov

From a thermodynamic perspective, bond dissociation enthalpy (BDE) is a key parameter. The energy required for the homolytic cleavage of the N-H bond in amines is significant. For a representative aliphatic amine like n-propylamine, the N-H BDE is approximately 101 kcal/mol, while the α(C-H) bond is weaker at around 91.3 kcal/mol. researchgate.net This difference often dictates the initial site of hydrogen atom abstraction in radical-mediated reactions.

Advanced Spectroscopic and Structural Characterization in Research on 4 Aminomethyl N Cyclohexylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignments

High-Resolution NMR is a cornerstone technique for determining the precise structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Application of ¹H NMR and ¹³C NMR for Conformational Analysis

For 4-(Aminomethyl)-N-cyclohexylaniline, ¹H NMR spectroscopy would be used to identify the number of unique proton environments, their integration (ratio), and their coupling patterns. Key expected signals would include those for the aromatic protons on the aniline (B41778) ring, the methylene protons of the aminomethyl group, the methine proton on the cyclohexane ring attached to the nitrogen, and the various methylene protons of the cyclohexane ring. The chemical shifts and coupling constants would provide critical insights into the connectivity and the preferred conformation of the flexible cyclohexyl ring.

¹³C NMR spectroscopy would complement this by showing the number of unique carbon environments. Distinct signals would be expected for the aromatic carbons, the aminomethyl carbon, and the carbons of the cyclohexyl ring. The chemical shifts would confirm the presence of the different functional groups.

Hypothetical ¹H and ¹³C NMR Data for Conformational Analysis

| Assignment | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aromatic CH | 7.20 - 6.60 | 148.0, 129.0, 117.0, 113.0 |

| -CH₂-NH₂ | 3.80 | 45.0 |

| Cyclohexyl-CH-N | 3.30 | 52.0 |

| Cyclohexyl CH₂ | 2.00 - 1.10 | 33.0, 26.0, 25.0 |

| -NH₂ | 1.50 (broad) | N/A |

| -NH- | 3.60 (broad) | N/A |

Note: This table is illustrative and not based on experimental data.

Advanced NMR Techniques for Stereochemical Determination

To resolve complex structural questions, such as the stereochemistry of the cyclohexane ring and its substitution pattern, advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for determining through-space proximity of protons, which is key to assigning the relative stereochemistry and understanding the three-dimensional structure of the molecule.

Mass Spectrometry (HRMS, GC-MS) in Reaction Monitoring and Product Identification Beyond Basic Data

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₃H₂₀N₂). This technique is vital for confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) would be used to assess the purity of the compound and to identify any potential byproducts from its synthesis. In a research context, GC-MS is invaluable for monitoring the progress of a reaction by analyzing aliquots over time, helping to optimize reaction conditions such as temperature, time, and catalyst loading.

X-Ray Crystallography for Absolute Stereochemistry and Solid-State Structure

Should this compound be synthesized and crystallized, X-ray crystallography would offer the most definitive structural information. This technique provides a precise three-dimensional map of the atoms in the solid state, confirming connectivity, bond lengths, bond angles, and both relative and absolute stereochemistry. It would definitively resolve the conformation of the cyclohexyl ring and the geometry around the nitrogen atom, providing an unambiguous structural proof that is unparalleled by other techniques.

Vibrational (FT-IR, Raman) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of both the primary and secondary amines, C-H stretching for the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and N-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for characterizing the vibrations of the carbon skeleton.

UV-Visible (UV-Vis) Spectroscopy would reveal information about the electronic transitions within the molecule. The aniline chromophore would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands (λ_max) provide insight into the electronic structure and conjugation within the aromatic system.

Computational and Theoretical Studies of 4 Aminomethyl N Cyclohexylaniline and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. phcogj.com It is a widely used tool in computational chemistry for calculating properties like molecular energies, electron density distribution, and orbital energies, which are fundamental to understanding chemical reactivity.

DFT calculations on 4-(aminomethyl)-N-cyclohexylaniline would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity.

A smaller HOMO-LUMO gap generally implies higher reactivity. For an aniline (B41778) derivative, the HOMO is often localized on the aniline nitrogen and the phenyl ring, indicating this region is the primary site for electrophilic attack. The LUMO, conversely, would indicate the most likely sites for nucleophilic attack. These calculations can predict how the molecule will interact with other reagents in chemical reactions.

Table 1: Exemplary DFT-Calculated Electronic Properties for an Aniline Derivative

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -0.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |

| Ionization Potential | The energy required to remove an electron from the molecule. | 5.5 eV |

| Electron Affinity | The energy released when an electron is added to the molecule. | 0.8 eV |

Note: These values are illustrative for a representative aniline derivative and not specific to this compound, as dedicated published DFT studies are not available.

A significant application of DFT is the mapping of reaction pathways and the characterization of transition states. ucsb.edu A transition state is the highest energy point along the lowest energy path of a reaction, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.edulibretexts.org

For this compound, relevant reactions could include N-alkylation, acylation, or its participation as a ligand in a metal-catalyzed reaction. DFT calculations can model the entire reaction coordinate from reactants to products. libretexts.org This involves locating the geometry of the transition state structure, which is a first-order saddle point on the potential energy surface. ucsb.eduscm.com

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. By comparing the activation energies for different possible reaction pathways, chemists can predict which reaction is more likely to occur. For example, one could computationally compare the energetics of a reaction at the primary aminomethyl group versus the secondary aniline nitrogen to predict regioselectivity. Such studies provide a detailed mechanistic understanding that is crucial for reaction optimization and catalyst design. electronicsandbooks.com

Computational methods, including DFT and modern machine learning algorithms, can accurately predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov NMR spectroscopy is a primary technique for structure elucidation, and predicted spectra can aid in the interpretation of experimental data or confirm the identity of a newly synthesized compound.

The prediction process involves calculating the magnetic shielding tensors for each nucleus in the molecule within an applied magnetic field. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Machine learning models are trained on vast databases of experimental NMR data to achieve high accuracy, often with a mean absolute error of less than 0.2 ppm for ¹H NMR. nih.gov

For this compound, a predicted NMR spectrum would provide estimated chemical shifts for each unique proton and carbon atom. This is particularly useful for assigning peaks in complex regions of the spectrum, such as the overlapping signals of the cyclohexyl and aromatic protons.

Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aniline N-H | ~3.6 | - |

| Aromatic C-H (ortho to NH) | ~6.6 | ~113 |

| Aromatic C-H (ortho to CH₂) | ~7.0 | ~129 |

| Cyclohexyl C-H (attached to N) | ~3.2 | ~52 |

| Aminomethyl -CH₂- | ~3.7 | ~46 |

| Aromatic C (ipso, attached to N) | - | ~148 |

| Aromatic C (ipso, attached to CH₂) | - | ~128 |

| Cyclohexyl C (other) | ~1.0 - 2.0 | ~25 - 34 |

Note: These are estimated values based on standard computational models and may vary from experimental results depending on solvent and other conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles evolve. mdpi.commdpi.com This technique is invaluable for studying the conformational flexibility and intermolecular interactions of molecules like this compound.

The compound possesses significant conformational freedom due to the flexible cyclohexyl ring, the rotatable bond between the aniline nitrogen and the ring, and the aminomethyl side chain. The cyclohexyl ring can exist in various conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. MD simulations can explore the energy landscape of these conformations and the barriers for interconversion. mdpi.com

Furthermore, MD simulations can model how the molecule interacts with its environment, such as solvent molecules or a binding site on a larger macromolecule. By simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent), one can study hydrogen bonding patterns involving the two amine groups. The primary amine of the aminomethyl group and the secondary amine of the aniline moiety can both act as hydrogen bond donors and acceptors. Understanding these interactions is key to predicting solubility and how the molecule might behave in a biological or chemical system. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Analogues in Catalysis (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity, such as catalytic efficacy. wikipedia.org While widely used in drug discovery, QSAR is also a powerful tool in the development of catalysts. researchgate.netacs.org The goal is to derive a mathematical equation that can predict the activity of new, unsynthesized compounds based on calculated properties known as molecular descriptors. wikipedia.orgnih.gov

For a series of analogues of this compound used in a catalytic process (for example, as ligands for a transition metal catalyst), a QSAR study would proceed as follows:

Data Set Assembly : A series of structurally related aniline compounds with experimentally measured catalytic activities (e.g., reaction yield, turnover number) is collected.

Descriptor Calculation : For each molecule in the series, a wide range of molecular descriptors are calculated. These can be electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Model Building : Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that finds the best correlation between the descriptors and the catalytic activity.

Validation : The model is rigorously tested to ensure its predictive power, often by using an external set of compounds not included in the model's training.

A successful QSAR model can provide insights into the key molecular features that drive catalytic activity. For instance, it might reveal that electron-donating substituents on the aniline ring enhance catalytic performance, or that a specific steric profile around the metal-binding site is optimal. This knowledge can then be used to rationally design new, more efficient catalysts. researchgate.net

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relates to the stability of the molecule. |

Applications of 4 Aminomethyl N Cyclohexylaniline in Chemical Transformations and Materials Science

Design and Synthesis of Novel Ligands Incorporating the 4-(Aminomethyl)-N-cyclohexylaniline Scaffold

The development of novel ligands is a cornerstone of advancing transition metal catalysis. The this compound structure is an exemplary scaffold for creating bidentate ligands, where both nitrogen atoms can coordinate with a metal center. The combination of a primary aliphatic amine and a secondary aromatic amine offers a unique electronic and steric profile that can be advantageous in catalytic processes.

Ligands derived from diamine backbones are crucial in modern organic synthesis. nih.gov For instance, N,N-donor ligands are instrumental in copper-catalyzed cross-coupling reactions, enabling milder reaction conditions and expanding substrate scope. nih.gov The design often involves modifying the steric and electronic properties of the amine groups to fine-tune the reactivity and selectivity of the metal catalyst. In this context, the cyclohexyl group on one nitrogen and the aminomethyl group on the phenyl ring of the this compound scaffold provide distinct steric environments, which can be exploited to control the coordination geometry around a metal center.

The synthesis of such ligands typically involves the reaction of the diamine scaffold with other molecules to introduce additional coordinating groups or to attach the ligand to a solid support. For example, mono-N-protected amino acids (MPAAs) are highly effective ligands in palladium-catalyzed C–H functionalization, where the amide and carboxylate groups cooperate to facilitate the catalytic cycle. nih.gov The this compound scaffold could be similarly modified, for instance, by acylating the primary amine, to create a ligand with cooperative binding sites. The development of such well-defined palladium complexes allows for the experimental validation of catalytic mechanisms. nih.gov

Furthermore, the design of hemilabile ligands, which feature both strong and weak coordinating sites, has been a successful strategy in catalysis. This concept has been applied in copper-catalyzed radical cross-coupling, where a ligand with a deliberately weakened coordinating C-N bond enhances catalytic efficiency. sustech.edu.cn The distinct nature of the two amine groups in this compound—one benzylic primary amine and one N-alkylaniline—makes it an ideal candidate for developing such hemilabile systems.

Catalytic Roles of this compound-Derived Ligands

Diamine-based ligands are pivotal in homogeneous catalysis, particularly for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a fundamental method for synthesizing anilines and their derivatives. youtube.com The reaction mechanism involves the coordination of a ligand to a palladium(0) precursor, oxidative addition of the aryl halide, coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. youtube.com Ligands derived from scaffolds like this compound could serve in this capacity, with the two nitrogen atoms stabilizing the palladium center.

Copper-catalyzed C-N and C-O coupling reactions have also benefited significantly from the use of diamine ligands, which allow the reactions to proceed under much milder conditions than previously possible. nih.gov These catalytic systems are robust and tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis. nih.gov The use of first-row, earth-abundant metals like nickel is also gaining prominence for C-N coupling reactions. nih.gov Nickel(0) complexes ligated by bidentate phosphines, such as BINAP, have been shown to be highly active catalysts for the amination of challenging substrates like aryl chlorides with primary aliphatic amines. acs.org Kinetic studies reveal that the reaction pathway can be finely tuned by the choice of ligand and substrate. acs.org A ligand based on this compound could offer a cost-effective and efficient alternative in these nickel-catalyzed systems.

The table below summarizes the key features of representative ligands used in C-N coupling reactions, highlighting the potential role for a ligand derived from the this compound scaffold.

| Ligand Type | Metal | Reaction Type | Key Features |

| Diamine | Copper | Goldberg Reaction (C-N/C-O Coupling) | Enables mild reaction conditions, compatible with various functional groups. nih.gov |

| BINAP | Nickel | Buchwald-Hartwig Amination | Highly active for amination of aryl chlorides with primary amines. acs.org |

| N-Protected Amino Acid | Palladium | C-H Functionalization | Cooperative binding facilitates activation of C-H bonds. nih.gov |

| Hypothetical Ligand | Pd, Ni, Cu | C-N/C-O Coupling | Combines features of diamines and N-alkylanilines for unique reactivity. |

Immobilizing homogeneous catalysts onto solid supports creates heterogeneous catalysts that are easily separable and recyclable, a key principle of green chemistry. The this compound scaffold is well-suited for this purpose, as its primary aminomethyl group can be covalently anchored to a support material like polystyrene or silica.

Primary amines themselves can act as heterogeneous catalysts. For example, primary amino acid-derived catalysts supported on aminomethylated polystyrene have been successfully used in asymmetric rearrangement reactions. nih.govresearchgate.net These studies highlight the importance of the support and the method used to block unreacted sites on the resin for achieving good recyclability. nih.govresearchgate.net

Reductive amination, the process of forming an amine from a carbonyl compound and an amine source, is a fundamental transformation in organic synthesis. Metal-based heterogeneous catalysts are widely used for the one-pot synthesis of secondary anilines from nitroarenes and aldehydes. nih.gov This process involves the reduction of the nitro group to an amine, condensation with the aldehyde to form an imine, and subsequent reduction of the imine. A catalyst system where a derivative of this compound is supported could potentially mediate such tandem reactions. The synthesis of cyclohexylamine (B46788) itself can be achieved via reductive amination of cyclohexanone (B45756) using a heterogeneous Ni-Zn catalyst, demonstrating the relevance of this chemistry to the cyclohexyl motif. sciencemadness.org Modern flow chemistry techniques, such as using an H-cube reactor, allow for the efficient reductive amination of functionalized aldehydes with aniline (B41778) derivatives under high pressure and temperature, avoiding the need to handle solid reductants and simplifying purification. rsc.org

Achieving selectivity is a major goal in catalysis. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another. The structure of the ligand plays a critical role in directing the outcome of a catalytic reaction.

In transition metal-catalyzed reactions, the steric and electronic properties of the ligand dictate the approach of the substrate to the metal center, thereby controlling selectivity. marquette.edu For example, in copper-catalyzed reactions using diamine ligands, the choice of the N-substituents on the diamine can influence which of several possible coupling products is formed. nih.gov Similarly, in palladium-catalyzed C-N coupling, the use of specific phosphine (B1218219) ligands like Xantphos can lead to highly selective coupling with different isomers of a substrate, enabling the synthesis of products that would be difficult to obtain otherwise. nih.gov

A ligand derived from this compound would present a sterically demanding cyclohexyl group and a less hindered aminomethyl-phenyl group. This asymmetry could be harnessed to achieve high levels of regioselectivity in reactions such as the functionalization of unsymmetrical substrates.

Advanced Materials Building Blocks Derived from this compound

The dual functionality of this compound makes it an attractive monomer or building block for the synthesis of advanced materials like polymers and porous organic frameworks.

Substituted anilines are common monomers for producing conductive polymers like polyaniline (PANI). By modifying the aniline monomer, the properties of the resulting polymer, such as solubility, morphology, and electrical conductivity, can be systematically tuned. nih.govrsc.orgresearchgate.netresearchgate.net For instance, introducing bulky substituents can increase the solubility of the polymer in common organic solvents. nih.govrsc.org The N-cyclohexylaniline portion of the target molecule could be electropolymerized or undergo oxidative chemical polymerization to form a polyaniline derivative. The pendant aminomethyl groups along the polymer backbone would then be available for post-polymerization modification, such as cross-linking or grafting other molecules. Other polymerization methods, such as step-growth polymerization with sulfur monochloride, can yield polymers with unique backbones consisting of nitrogen and sulfur atoms, where the color and properties of the material are dictated by the electronic nature of the aniline substituent. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal nodes and organic linkers, known for their high porosity and tunable structures. nih.gov The organic linkers are typically multitopic, meaning they have multiple points of connection. The this compound molecule, with its two distinct amine groups, could function as a linker in MOF synthesis. The amines can coordinate to metal centers or be functionalized to participate in the framework construction. Amine-functionalized MOFs are of particular interest for applications in gas capture and catalysis. nih.gov For example, dicopper(II) complexes within a chabazite (B1143428) framework, coordinated by ammonia (B1221849) ligands, have been identified as the active species in the selective catalytic reduction of NOx. acs.org This demonstrates how amine ligands incorporated into a porous framework play a direct role in catalysis.

Precursors for Specialty Chemical Synthesis

While specific research on the direct applications of this compound as a precursor is not extensively documented in publicly available literature, its chemical structure suggests significant potential as a versatile building block in the synthesis of a variety of specialty chemicals. The molecule combines a primary aminomethyl group attached to an N-cyclohexylaniline core, offering multiple reactive sites for chemical transformations. The utility of this compound can be inferred from the well-established applications of its core components: p-aminobenzylamine and N-cyclohexylaniline. These related compounds are known precursors in the production of polymers, pharmaceuticals, and other functional materials.

The primary amino group (-CH₂NH₂) and the secondary amino group (-NH-) are both nucleophilic and can undergo a range of chemical reactions. The presence of the aromatic ring and the cyclohexyl group also influences the molecule's reactivity and the properties of its derivatives.

Synthesis of Bioactive Heterocycles

The dual amine functionality of this compound makes it a prime candidate for the synthesis of complex heterocyclic structures, which are often the core of bioactive molecules. The aminobenzylamine moiety is a known starting material for various heterocycles. For instance, enaminonitrile derivatives, which can be conceptually derived from structures similar to this compound, are utilized in the synthesis of pyranopyrazole systems, which can be further transformed into pyrimidinones, oxazinones, and iminopyrimidines. Some of these resulting compounds have shown potent antimicrobial activity. researchgate.net

The general reactivity of the aminomethyl and aniline nitrogen atoms allows for their participation in cyclization reactions to form a variety of heterocyclic rings. The specific reaction pathways would depend on the chosen reagents and reaction conditions.

| Precursor Fragment | Reagent Type | Resulting Heterocycle | Potential Application |

| Aminobenzylamine | Dicarbonyl compounds | Dihydropyrazines | Pharmaceuticals |

| Aminobenzylamine | α,β-Unsaturated ketones | Dihydropyridines | Calcium channel blockers |

| N-Cyclohexylaniline | Phosgene or equivalent | Benzodiazepine derivatives | Anxiolytics, anticonvulsants |

| N-Cyclohexylaniline | α-Haloketones | Quinoxaline derivatives | Dyes, pharmaceuticals |

This table presents potential synthetic routes based on the known reactivity of the functional groups present in this compound.

Precursors for Advanced Polymers

Both aniline and benzylamine (B48309) derivatives are extensively used in polymer science. The presence of two amine groups in this compound allows it to act as a monomer or a cross-linking agent in the synthesis of various polymers, such as polyamides, polyimides, and polyureas. The incorporation of the N-cyclohexylaniline moiety can enhance the thermal stability and solubility of the resulting polymers.

For example, polyaniline (PANI) and its derivatives are well-known conducting polymers. The synthesis of new PANI derivatives by modifying the aniline monomer is an active area of research. rsc.org Polymers derived from substituted anilines have been investigated for their electrical properties and sensitivity to moisture and ammonia, indicating their potential use in chemical sensors. rsc.orgnih.gov Research on the polymerization of aniline derivatives with sulfur-containing compounds has led to the development of novel polymers with unique optical and electronic properties. nih.gov

The aminobenzylamine portion of the molecule can also be polymerized. For instance, poly(4-aminobenzylamine) has been prepared and studied as a component in nanocomposites. researchgate.net

| Monomer Functionality | Polymerization Reaction | Polymer Class | Potential Application |

| Primary and Secondary Amines | With diacyl chlorides | Polyamides | High-performance fibers, engineering plastics |

| Primary and Secondary Amines | With diisocyanates | Polyureas | Elastomers, coatings, adhesives |

| Aniline Moiety | Oxidative polymerization | Polyaniline derivative | Conductive polymers, sensors, anti-corrosion coatings |

This table outlines the potential of this compound as a monomer in various polymerization reactions.

Building Block for Specialty Chemicals and Materials

The unique structure of this compound makes it a valuable intermediate for a range of specialty chemicals. The cyclohexylamine and its derivatives are prevalent in many natural products, pharmaceuticals, and agrochemicals. nih.gov For instance, compounds containing the cyclohexylamine moiety, such as Rotigotine and Tametraline, have applications in treating neurological disorders. nih.gov

Aminobenzylamines are recognized as important materials for curing epoxy resins and as raw materials for polyamides and polyimides. google.com They are also intermediates in the synthesis of pesticides and pharmaceuticals. google.com The synthesis of aminobenzylamines from nitrobenzaldehydes is a commercially relevant process. google.com

Furthermore, the N-cyclohexylaniline structure is a known precursor for corrosion inhibitors. The lone pair of electrons on the nitrogen atom can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The specific structure of this compound, with its additional amino group, could potentially enhance this property.

Future Research Directions and Unexplored Avenues for 4 Aminomethyl N Cyclohexylaniline

Multiscale Modeling and Simulation in Chemical Research

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, thereby guiding experimental research. nih.govrsc.orgarxiv.org For 4-(Aminomethyl)-N-cyclohexylaniline, where experimental data is scarce, multiscale modeling and simulation can provide valuable insights into its behavior at different levels of theory. nih.gov

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, molecular geometry, and spectroscopic properties of this compound. These calculations can help in understanding the molecule's reactivity, including the relative basicity of the two nitrogen atoms and the potential sites for electrophilic or nucleophilic attack.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or biological macromolecules. This is particularly relevant given the flexibility of the cyclohexyl ring and the aminomethyl group. Understanding the preferred conformations of this compound is crucial for predicting its binding affinity to potential biological targets.

Furthermore, the integration of machine learning (ML) with computational chemistry is a rapidly growing field. catalysis.blogunsw.edu.auarxiv.orgdigitellinc.comnih.gov An ML model could be trained on a dataset of similar aniline (B41778) derivatives to predict the properties and reactivity of this compound with high accuracy and at a lower computational cost than traditional QM methods. acs.org This predictive capability could accelerate the discovery of new applications for this compound.

The following table summarizes the potential applications of multiscale modeling in the study of this compound.

| Modeling Technique | Research Focus | Potential Outcomes |

| Quantum Mechanics (DFT) | Electronic structure, reactivity, spectroscopic properties | Prediction of reaction mechanisms, interpretation of experimental spectra |

| Molecular Dynamics (MD) | Conformational analysis, intermolecular interactions | Understanding of solution behavior, prediction of binding modes to receptors |

| Machine Learning (ML) | Prediction of properties and reactivity | Accelerated discovery of new applications, optimization of synthetic conditions |

Discovery of Novel Applications in Emerging Chemical Fields

The unique combination of functional groups in this compound makes it a promising candidate for a variety of applications in emerging chemical fields. tohoku.ac.jp

In materials science , aniline derivatives are known to be precursors for conducting polymers and other organic electronic materials. acs.org The presence of both a primary and a secondary amine in this compound could allow for the formation of cross-linked or branched polymers with interesting electronic and mechanical properties. Future research could explore the polymerization of this compound and the characterization of the resulting materials for applications in sensors, organic light-emitting diodes (OLEDs), or antistatic coatings.

In medicinal chemistry , the aniline scaffold is a common feature in many bioactive molecules. nih.govfrontiersin.orgmdpi.com The cyclohexyl group can enhance lipophilicity, which is often beneficial for drug absorption and distribution, while the aminomethyl group can serve as a key interaction point with biological targets. mdpi.com The compound could be investigated as a building block for the synthesis of novel drug candidates. For instance, it could be used to synthesize new kinase inhibitors, which are a major class of anticancer drugs. The primary amine could also be a handle for attaching the molecule to other pharmacophores or for improving its pharmacokinetic properties. lookchem.comnih.gov

Finally, the field of supramolecular chemistry could also benefit from the study of this compound. The two amine groups can participate in hydrogen bonding, allowing the molecule to self-assemble into well-defined nanostructures. These self-assembled structures could have applications in areas such as drug delivery, catalysis, or sensing.

The table below highlights potential emerging applications for this compound.

| Field | Potential Application | Rationale |

| Materials Science | Precursor for conducting polymers | Aniline core with potential for cross-linking |

| Medicinal Chemistry | Scaffold for drug discovery | Combination of lipophilic and hydrogen-bonding groups |

| Supramolecular Chemistry | Building block for self-assembly | Presence of hydrogen bond donors and acceptors |

| Agrochemicals | Intermediate for pesticide synthesis | Aniline derivatives are used in agrochemical development lookchem.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Aminomethyl)-N-cyclohexylaniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves reductive amination of 4-cyclohexylaniline with formaldehyde or a nitrile intermediate followed by catalytic hydrogenation. For example, analogous compounds like 1-(Aminomethyl)-4-methoxycyclohexanamine were synthesized via reduction of nitrile precursors using hydrogenation catalysts (e.g., Raney Ni) under controlled pressure and temperature . Key parameters include solvent choice (e.g., methanol or ethanol), pH control to avoid side reactions, and purification via column chromatography to isolate the primary amine.

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the cyclohexyl and aminomethyl groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, as applied in structural studies of similar amines (e.g., urokinase-type plasminogen activator complexes), provides definitive confirmation of stereochemistry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Safety Data Sheets (SDS) for analogous compounds (e.g., 4-(Aminomethyl)-N,N-diethylaniline) recommend using gloves, goggles, and fume hoods to prevent inhalation or skin contact. Proper storage in airtight containers under inert gas (e.g., nitrogen) minimizes oxidation. Emergency procedures include rinsing exposed areas with water and consulting toxicity databases for first-aid measures .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking or MD simulations) predict the interaction of this compound with biological targets?

- Methodological Answer : Parameterize the compound using tools like AMBER’s GAFF force field and AM1-BCC charges for docking studies. For example, 4-(aminomethyl) benzoic acid was docked into urokinase-type plasminogen activator using AutoDock Vina, with binding affinity validated via Molecular Dynamics (MD) simulations in explicit solvent . Adjust protonation states (e.g., amine group pKa) to match physiological conditions.

Q. How can researchers resolve contradictions in synthetic yields or byproduct formation during scale-up of this compound?

- Methodological Answer : Systematic Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). For instance, optimizing reaction conditions for aminomethyl phenylalanine derivatives reduced side products by 30% through controlled pH and stepwise reagent addition . Advanced analytics (e.g., LC-MS) track intermediates, while kinetic studies isolate rate-limiting steps.

Q. What strategies enable the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Functionalize the aminomethyl group via alkylation or acylation. For example, dialkylamine reactions with chloromethyl precursors (e.g., N-acetyl-4-chloromethyl phenylalanine ethyl ester) yield derivatives with tailored hydrophobicity and basicity . Boc-protection of the amine facilitates solid-phase peptide synthesis for bioactivity assays.

Q. What challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how are they addressed?

- Methodological Answer : Matrix interference in LC-MS/MS can be mitigated using isotope-labeled internal standards (e.g., deuterated analogs). Derivatization with dansyl chloride enhances sensitivity in fluorescence detection. Method validation via spike-recovery experiments (80–120% recovery) ensures accuracy .

Q. How do steric and electronic effects of the cyclohexyl group influence the reactivity of this compound in catalytic applications?

- Methodological Answer : Comparative studies with N-aryl analogs (e.g., N-phenyl vs. N-cyclohexyl) reveal that the cyclohexyl group’s steric bulk reduces nucleophilicity at the amine, as shown in Hammett plots. Computational electrostatic potential maps (e.g., Gaussian 09) quantify electronic effects on reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.